An In-Depth Technical Guide to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
An In-Depth Technical Guide to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
CAS Number: 391248-23-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, a probable synthetic route, predicted spectroscopic and physical properties, and explores its potential therapeutic applications based on the bioactivity of structurally related molecules.
Chemical Identity and Physicochemical Properties
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a polysubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of the bromophenyl group and the ethyl carboxylate moiety suggests its potential as a scaffold for developing novel therapeutic agents.
| Property | Value | Source |
| CAS Number | 391248-23-0 | |
| Molecular Formula | C₁₂H₁₀BrNO₃ | |
| Molecular Weight | 296.12 g/mol | |
| Physical Form | White to Yellow Solid | |
| Purity | ≥97% (typical) | |
| Predicted XLogP3 | 3.2 | |
| Predicted Hydrogen Bond Donors | 0 | |
| Predicted Hydrogen Bond Acceptors | 4 |
Synthesis and Mechanism
A likely synthetic pathway for the target compound would involve the reaction of 4-bromobenzamide with ethyl 2-chloroacetoacetate . The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization and dehydration to form the oxazole ring.
Caption: Proposed Robinson-Gabriel synthesis pathway.
Experimental Protocol (Proposed):
Caution: This is a proposed protocol and should be optimized and validated in a laboratory setting.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-bromobenzamide and ethyl 2-chloroacetoacetate in a suitable high-boiling solvent such as toluene or xylene.
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Reaction Conditions: Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄), dropwise to the mixture. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is not available in the surveyed literature. The following are predicted data based on the analysis of structurally similar compounds and spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
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Ethyl group: A triplet integrating to 3 protons around δ 1.4 ppm (CH₃) and a quartet integrating to 2 protons around δ 4.4 ppm (CH₂).
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Aromatic protons: Two doublets, each integrating to 2 protons, in the range of δ 7.6-8.1 ppm, characteristic of a para-substituted benzene ring.
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Oxazole proton: A singlet integrating to 1 proton around δ 8.3 ppm, corresponding to the proton at the C5 position of the oxazole ring.
¹³C NMR Spectroscopy (Predicted)
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Ethyl group: Signals around δ 14 ppm (CH₃) and δ 61 ppm (CH₂).
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Ester carbonyl: A signal in the range of δ 160-165 ppm.
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Oxazole ring carbons: Signals for C2, C4, and C5 are expected in the aromatic region, typically between δ 120-165 ppm. The C2 carbon attached to the bromophenyl group would be significantly downfield.
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Bromophenyl group carbons: Four signals in the aromatic region, with the carbon attached to the bromine atom appearing in the range of δ 120-130 ppm.
FT-IR Spectroscopy (Predicted)
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C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
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C=N and C=C stretching (oxazole and aromatic ring): Multiple bands in the region of 1500-1650 cm⁻¹.
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C-O-C stretch (oxazole and ester): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
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C-Br stretch: A band in the lower frequency region, around 500-600 cm⁻¹.
Mass Spectrometry (Predicted)
The electron impact mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 295 and a prominent [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the ester and oxazole rings.
Potential Applications in Drug Discovery
While there is no specific biological data for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, the oxazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1]
Caption: Potential therapeutic applications based on related structures.
Anticancer Activity
Numerous studies have reported the anticancer properties of oxazole and its bioisosteric counterpart, oxadiazole derivatives. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have demonstrated significant antiproliferative activity against hepatocellular carcinoma and breast adenocarcinoma cell lines.[2] Some of these compounds were found to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[2] The structural similarity of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate to these active compounds suggests its potential as a starting point for the development of new anticancer agents.
Antimicrobial Activity
The oxadiazole ring, structurally related to the oxazole in the title compound, is present in several antimicrobial agents.[2] The bioisosteric replacement of other functional groups with oxadiazoles has been a successful strategy in developing new antimicrobial drugs. This suggests that Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate could serve as a scaffold for the synthesis of novel antibacterial and antifungal compounds.
Anti-inflammatory Activity
Oxazole derivatives have been investigated for their anti-inflammatory properties. The oxazole ring can be found in some non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of this class of compounds warrants further investigation for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.
Conclusion
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a readily synthesizable heterocyclic compound with significant potential for further exploration in drug discovery. While experimental data on its specific properties and biological activities are currently limited, its structural features and the known bioactivities of related oxazole and oxadiazole derivatives suggest that it is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Further experimental validation of its synthesis, characterization, and biological evaluation is highly encouraged.
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One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Retrieved from [Link]
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C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ResearchGate. Retrieved from [Link]
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